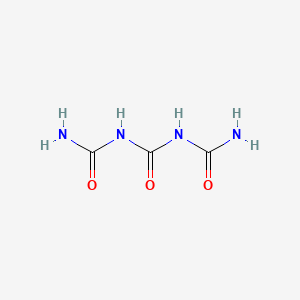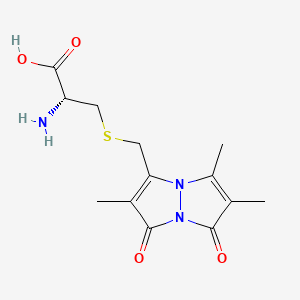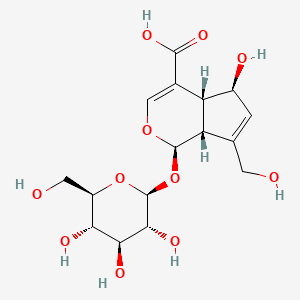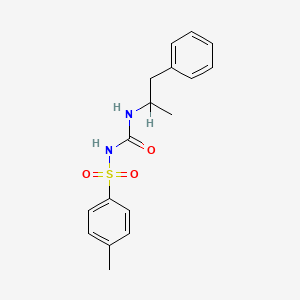
Triuret
概要
説明
Triuret, also known as 2,4-Diimidotricarbonic diamide, is an organic compound with the molecular formula C3H6N4O3. It is a colorless, crystalline, and hygroscopic solid that is slightly soluble in cold water or ether but more soluble in hot water. This compound is a planar molecule, and its central carbonyl group is hydrogen-bonded to both terminal amino groups .
科学的研究の応用
Triuret has several applications in scientific research:
Chemistry: this compound is studied for its role in the decomposition of urea and its intermediates. It is also used in the synthesis of other nitrogen-containing compounds.
Biology: this compound’s decomposition products, such as cyanuric acid, are of interest in biological studies due to their potential effects on living organisms.
Medicine: Research is ongoing to explore the potential medical applications of this compound and its derivatives.
作用機序
Target of Action
Triuret primarily targets the enzyme This compound Hydrolase (TrtA) . TrtA is a member of the isochorismatase-like hydrolase (IHL) protein family, which is involved in the metabolic breakdown of this compound . This enzyme is found in bacterial genomes and has a high substrate specificity for this compound .
Mode of Action
This compound interacts with its target, TrtA, through a process known as enzymatic hydrolysis . This interaction leads to the breakdown of this compound, which is then funneled into biuret metabolism . The high substrate selectivity of TrtA for this compound is conveyed by second shell residues around each active site .
Biochemical Pathways
The breakdown of this compound by TrtA is part of the This compound biodegradation pathway . This pathway converges with the cyanuric acid hydrolase pathways through carboxybiuret, which includes enzymes AtzF, an amidase, AtzD, a ring-opening hydrolase, TrtB, a decarboxylase, and BiuH .
Pharmacokinetics
It’s known that this compound is a byproduct of purine degradation and can be generated via urate oxidation by peroxynitrite . The influence of water molecules on the kinetics of urea condensation reactions, which lead to the production of this compound, has been studied .
Result of Action
The enzymatic breakdown of this compound by TrtA leads to the production of biuret . This process is part of the metabolic breakdown of this compound, which is important in certain eukaryotic intermediary processes and prokaryotic intermediary or biodegradative metabolism .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of water molecules can decrease the energy barriers in the production of this compound, affecting its formation . Furthermore, this compound is found in industrial urea fertilizer and can be produced under conditions of high oxidative stress .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: Triuret is typically prepared by heating thin layers of urea, which facilitates the escape of ammonia: [ 3 (H_2N)_2CO \rightarrow [H_2NC(O)NH]_2CO + 2 NH_3 ]
Another method involves the treatment of urea with phosgene: [ 2 (H_2N)_2CO + COCl_2 \rightarrow [H_2NC(O)NH]_2CO + 2 HCl ]
A similar synthesis employs urea and dimethyl carbonate with potassium methoxide as a catalyst: [ 2 (H_2N)_2CO + CO(OCH_3)_2 \rightarrow [H_2NC(O)NH]_2CO + 2 MeOH ]
The original synthesis entailed the oxidation of uric acid with hydrogen peroxide .
Industrial Production Methods: In industrial settings, this compound is often a by-product in the synthesis of melamine from urea. The process involves the pyrolysis of urea, where this compound forms as an intermediate .
化学反応の分析
Types of Reactions: Triuret undergoes various chemical reactions, including:
Decomposition: this compound decomposes to form cyanuric acid and ammelide.
Hydrolysis: this compound can be hydrolyzed under acidic or basic conditions to yield simpler compounds such as urea and ammonia.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide can be used to oxidize uric acid to form this compound.
Catalysts: Potassium methoxide is used as a catalyst in the reaction between urea and dimethyl carbonate.
Major Products:
Cyanuric Acid: Formed from the decomposition of this compound.
Ammelide: Another product of this compound decomposition.
類似化合物との比較
Urea: A simpler compound that serves as a precursor to triuret.
Biuret: An intermediate in the formation of this compound from urea.
Cyanuric Acid: A decomposition product of this compound.
Ammelide: Another decomposition product of this compound.
Uniqueness: this compound is unique due to its planar structure and the hydrogen bonding between its central carbonyl group and terminal amino groups. Its role as an intermediate in the decomposition of urea and its formation of cyanuric acid and ammelide make it distinct from other similar compounds .
特性
IUPAC Name |
1,3-dicarbamoylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O3/c4-1(8)6-3(10)7-2(5)9/h(H6,4,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVQBUHCOYRLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060314 | |
| Record name | Diimidotricarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556-99-0 | |
| Record name | Triuret | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triuret | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triuret | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29081 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diimidotricarbonic diamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diimidotricarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triuret | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIURET | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ID4233C3S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6aS,6bS,10R,10aR,11aS,11bR)-10,11b-dimethyl-1,2,5,6,6a,6b,7,8,10,10a,11,11a-dodecahydrobenzo[a]fluorene-3,9-dione](/img/structure/B1681509.png)
![3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide;hydrochloride](/img/structure/B1681513.png)

![3-[(2S)-7-[3-[2-(cyclopropylmethyl)-3-methoxy-4-(methylcarbamoyl)phenoxy]propoxy]-8-propyl-3,4-dihydro-2H-chromen-2-yl]propanoic acid](/img/structure/B1681517.png)






